molecular formula C12H14BrNO B2909958 2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol CAS No. 1797170-03-6

2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol

Cat. No.: B2909958
CAS No.: 1797170-03-6
M. Wt: 268.154
InChI Key: GVBTXJKVQRANTL-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol is an organic compound that belongs to the class of phenylpropanolamines This compound features a bromophenyl group, a propargyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol typically involves multi-step organic reactions. One common route might include:

    Bromination: Starting with phenylpropanolamine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The brominated intermediate can then undergo alkylation with propargyl bromide in the presence of a base such as potassium carbonate.

    Amination: Finally, the alkylated product can be treated with methylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using hydrogenation or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium thiolate, ammonia, sodium alkoxide.

Major Products Formed

    Oxidation: 2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetone.

    Reduction: 2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, possibly as a ligand for certain receptors.

    Medicine: Investigated for its pharmacological properties, which may include activity as a bronchodilator or central nervous system stimulant.

    Industry: Could be used in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol would depend on its specific application. For instance, if it acts as a bronchodilator, it might work by relaxing smooth muscle in the airways through interaction with beta-adrenergic receptors. If it has central nervous system activity, it might influence neurotransmitter release or uptake.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A compound with similar structure but without the bromine and propargyl groups.

    Ephedrine: Another phenylpropanolamine derivative with different substituents.

    Pseudoephedrine: Similar to ephedrine but with a different stereochemistry.

Uniqueness

2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol is unique due to the presence of the bromine atom and the propargyl group, which can impart different chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-3-7-14(2)12(9-15)10-5-4-6-11(13)8-10/h1,4-6,8,12,15H,7,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBTXJKVQRANTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C(CO)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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